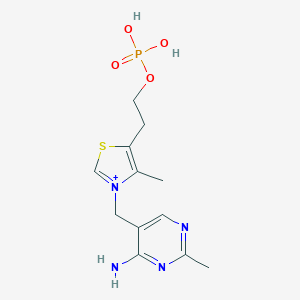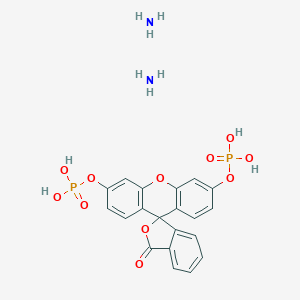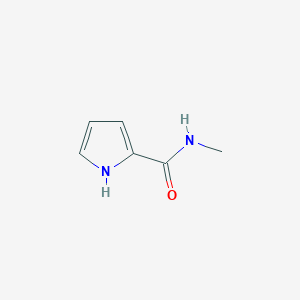
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, commonly known as TCDD, is a potent environmental toxin that is classified as a dioxin. TCDD is highly toxic and has been linked to a number of adverse health effects in humans and animals.
Mecanismo De Acción
The mechanism of action of TCDD is complex and not fully understood. TCDD is believed to act by binding to the aryl hydrocarbon receptor (AhR) in cells, which triggers a cascade of biochemical events that ultimately lead to changes in gene expression. These changes in gene expression can have a wide range of effects on cellular function, including alterations in cellular metabolism, cell growth, and differentiation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of TCDD are numerous and can be quite severe. TCDD has been shown to have toxic effects on the liver, immune system, reproductive system, and cardiovascular system. TCDD has also been linked to a number of adverse effects on fetal development, including birth defects and developmental delays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TCDD in lab experiments is its potency. TCDD is a highly toxic compound that can produce significant effects at very low concentrations. This makes it an ideal compound for studying the effects of environmental toxins on biological systems. However, the use of TCDD in lab experiments is limited by its toxicity and the potential for adverse effects on researchers working with the compound.
Direcciones Futuras
There are a number of future directions for research on TCDD. One area of research is the development of new methods for synthesizing TCDD that are more efficient and environmentally friendly. Another area of research is the development of new treatments for TCDD toxicity, including drugs that can bind to TCDD and prevent its toxic effects. Finally, there is a need for more research on the long-term effects of TCDD exposure on human health, particularly in populations that are exposed to high levels of the compound due to environmental contamination.
Métodos De Síntesis
TCDD is typically synthesized through a process known as the chlorination of 2,4-dichlorophenol. This process involves the reaction of 2,4-dichlorophenol with a mixture of chlorine and hydrochloric acid under controlled conditions. The resulting product is then purified through a series of chemical reactions to yield TCDD.
Aplicaciones Científicas De Investigación
TCDD is widely used in scientific research as a model compound for studying the effects of dioxins on biological systems. TCDD has been shown to have a number of adverse effects on the immune system, reproductive system, and endocrine system. TCDD is also used in studies of cancer, as it has been shown to be a potent carcinogen in animal models.
Propiedades
Número CAS |
19244-35-0 |
|---|---|
Nombre del producto |
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid |
Fórmula molecular |
C10H3Cl4NO4 |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetic acid |
InChI |
InChI=1S/C10H3Cl4NO4/c11-5-3-4(6(12)8(14)7(5)13)10(19)15(9(3)18)1-2(16)17/h1H2,(H,16,17) |
Clave InChI |
FHIZSYJTTDFYKS-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
SMILES canónico |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)



![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)







